molecular formula C20H20N4O2 B2852439 N-[2-[[4-(Dimethylamino)phenyl]methyl]pyrazol-3-yl]-4-formylbenzamide CAS No. 1376219-68-9

N-[2-[[4-(Dimethylamino)phenyl]methyl]pyrazol-3-yl]-4-formylbenzamide

Cat. No.: B2852439
CAS No.: 1376219-68-9
M. Wt: 348.406
InChI Key: WMUUIIHYHDGMFT-UHFFFAOYSA-N
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Description

N-[2-[[4-(Dimethylamino)phenyl]methyl]pyrazol-3-yl]-4-formylbenzamide is a chemical compound of significant interest in medicinal chemistry and biological research. This molecule features a benzamide core, a structural motif present in a diverse range of bioactive molecules. Benzamide derivatives have been extensively studied for their potential to induce cell differentiation and serve as antineoplastic agents, indicating their value in oncology research for investigating novel cancer therapeutics . The compound's structure incorporates a pyrazole ring, a heterocyclic scaffold commonly found in pharmaceuticals, which is further functionalized. The presence of both a 4-formyl group on the benzamide and a dimethylaminophenyl moiety suggests this compound has potential as a key intermediate or building block in organic synthesis. The formyl group is particularly reactive, allowing for further chemical modifications through condensation reactions, such as the formation of Schiff bases, which can be valuable for creating more complex molecular architectures or for bioconjugation in probe development . This product is intended for laboratory research purposes only. It is strictly for non-human, non-therapeutic, and non-veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. For comprehensive handling, storage, and safety information, please refer to the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)phenyl]methyl]pyrazol-3-yl]-4-formylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-23(2)18-9-5-15(6-10-18)13-24-19(11-12-21-24)22-20(26)17-7-3-16(14-25)4-8-17/h3-12,14H,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUUIIHYHDGMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-[[4-(Dimethylamino)phenyl]methyl]pyrazol-3-yl]-4-formylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazole ring, a dimethylamino group, and a formylbenzamide moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the dimethylamino and formyl groups. A detailed synthetic pathway can be summarized as follows:

  • Formation of the Pyrazole Ring : Starting from suitable precursors, the pyrazole ring is formed through cyclization reactions.
  • Introduction of Dimethylamino Group : This is usually achieved via nucleophilic substitution reactions.
  • Formation of the Benzamide Linkage : The final step involves coupling with a formylbenzoyl derivative to yield the target compound.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (μM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11
This compoundMCF-7TBD

These results suggest that the compound may inhibit cell proliferation effectively, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

The proposed mechanisms for the antitumor activity of this compound include:

  • DNA Interaction : Similar compounds have been shown to bind to DNA, particularly within the minor groove, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.

Case Studies

  • Case Study 1 : A study involving a series of benzamide derivatives demonstrated that modifications at the pyrazole position significantly enhanced antitumor activity in vitro and in vivo models.
  • Case Study 2 : Clinical evaluations indicated that patients treated with related compounds exhibited prolonged survival rates compared to control groups, emphasizing the therapeutic potential of these agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table highlights structural analogs from diverse sources, emphasizing substituent variations and their implications:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyrazole-Benzamide 4-(Dimethylamino)phenylmethyl (C-2), 4-formylbenzamide (C-3) ~351.4 (estimated) Balanced electronic effects; potential for hydrogen bonding via formyl group
71777-73-6 Benzamide 4-(Dimethylamino)-N-(phenylmethoxy) 300.35 Methoxy linker; lacks pyrazole; reduced steric hindrance
I-6230 (Ethyl benzoate derivative) Pyridazin-phenethylamino Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate Phenethylamino spacer; pyridazine heterocycle; ester group
Example 53 (Patent compound) Pyrazolo-pyrimidinyl-chromen 4-Amino-pyrazolo[3,4-d]pyrimidine, fluorinated chromen, isopropylamide 589.1 Complex heterocyclic system; fluorinated groups enhance metabolic stability
930876-39-4 Benzamide-triazole 3-{2-[(Propan-2-yl)amino]acetamido}-N-[3-(trifluoromethyl)phenyl] 433.4 Trifluoromethyl group; secondary amide linkage; improved lipophilicity
N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)... Triazole-pyrazole Nitrophenyl, mercapto-triazole, benzamide 449.49 Nitro group for electron withdrawal; thiol for redox activity

Comparative Analysis

Electronic and Steric Effects
  • The target compound’s 4-formylbenzamide group introduces a reactive aldehyde, enabling covalent interactions (e.g., Schiff base formation) absent in analogs like 71777-73-6 (methoxy-linked benzamide) .
  • The dimethylamino group in the target and 71777-73-6 enhances solubility in polar solvents, whereas trifluoromethyl groups (e.g., 930876-39-4) prioritize lipophilicity .
Heterocyclic Diversity
  • Pyridazine (I-6230) and pyrazolo-pyrimidine (Example 53) cores in analogs exhibit distinct binding modes compared to the target’s pyrazole, which offers intermediate steric bulk .
  • The nitro group in the triazole-pyrazole derivative (CAS 127871-91-4) may confer oxidative stress modulation, contrasting with the target’s formyl group .
Pharmacokinetic Implications
  • Fluorinated analogs (e.g., Example 53) show higher metabolic stability due to C-F bonds, whereas the target’s formyl group may increase susceptibility to enzymatic reduction .
  • Secondary amides (e.g., 930876-39-4) enhance membrane permeability relative to the target’s primary benzamide .

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing N-[2-[[4-(Dimethylamino)phenyl]methyl]pyrazol-3-yl]-4-formylbenzamide with high purity?

Methodological Answer: Synthesis involves multi-step organic reactions, including coupling of pyrazole and benzamide moieties. Key considerations:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Control: Pyrazole alkylation typically requires 60–80°C to balance reactivity and side-product formation .
  • Purification: Column chromatography or recrystallization ensures purity (>95%), monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
  • Functional Group Protection: The formyl group may require temporary protection (e.g., acetal formation) during reactive steps .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Confirm pyrazole C-H (δ 7.5–8.5 ppm) and dimethylamino protons (δ 2.8–3.2 ppm) .
    • 13C NMR: Identify formyl carbon (δ ~190 ppm) and benzamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ with <2 ppm error .
  • HPLC: Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer: SAR strategies include:

  • Substituent Variation:
    • Replace dimethylamino with morpholino to enhance solubility (logP reduction by ~0.5 units) .
    • Modify the formyl group to a hydroxymethyl moiety to probe hydrogen-bonding interactions .
  • Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. IC50 shifts >10-fold indicate critical substituent roles .
  • Computational Docking: Use Schrödinger Suite to predict binding poses; prioritize derivatives with improved Glide scores (<−6 kcal/mol) .

Q. What computational methods predict binding interactions between this compound and biological targets like BCL-2 or GPCRs?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein complexes (e.g., BCL-2) for 100 ns to assess stability (RMSD <2 Å). Use AMBER force fields and explicit solvent models .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., formyl → nitro) to predict affinity changes (±1 kcal/mol accuracy) .
  • Pharmacophore Modeling: Align with known inhibitors (e.g., ABT-199) to identify critical hydrogen bond acceptors (formyl group) and hydrophobic pockets .

Q. How do crystallographic studies resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction:
    • Grow crystals via vapor diffusion (acetonitrile/water).
    • Resolve bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (pyrazole-benzamide torsion <30°) .
  • Electron Density Maps: Differentiate between keto-enol tautomers (formyl group) using 1.0 Å resolution data .

Q. How should researchers address contradictory biological data across assays (e.g., IC50 variability)?

Methodological Answer:

  • Assay Optimization:
    • Standardize ATP concentrations in kinase assays (1 mM vs. 10 µM alters IC50 by 5-fold) .
    • Control pH (7.4 vs. 6.5) to account for protonation state changes in the dimethylamino group .
  • Target Selectivity Profiling: Use Eurofins Panlabs® panel (100+ targets) to identify off-target effects (e.g., serotonin receptor cross-reactivity) .
  • Metabolic Stability: Compare hepatic microsomal half-life (e.g., mouse vs. human) to explain species-specific discrepancies .

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